molecular formula C24H24N2O3 B4044484 1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

Cat. No.: B4044484
M. Wt: 388.5 g/mol
InChI Key: LDERBDBWEOYRNR-UHFFFAOYSA-N
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Description

The compound “1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol” is a complex organic molecule that contains several distinct functional groups, including a benzofuran, a phenyl group, an isoxazole, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran, phenyl, isoxazole, and piperidine rings would all contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzofuran and isoxazole rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group on the piperidine ring might increase its solubility in polar solvents .

Scientific Research Applications

Metabolism and Pharmacokinetics

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist with a structurally related benzofuran component, in humans revealed extensive metabolism with principal elimination via feces. This research underscores the importance of understanding the metabolic pathways of compounds with benzofuran elements for their development as therapeutic agents (Renzulli et al., 2011).

Antibacterial and Biofilm Inhibitory Activities

Another study focused on novel bis(pyrazole-benzofuran) hybrids linked via piperazine, demonstrating potent antibacterial efficacies and biofilm inhibition activities. This indicates the potential for benzofuran derivatives in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Anti-inflammatory and Antibacterial Agents

Research into novel series of 2,3-dihydropyrazoles and thiazoles integrated with benzofuran moieties showed significant anti-inflammatory and antibacterial properties. These findings suggest the therapeutic potential of benzofuran derivatives in treating inflammatory diseases and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).

Enzyme Inhibition for Antidepressant Development

An investigation into the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighted the role of specific enzymes in metabolizing compounds with piperidine and benzofuran elements. This insight is crucial for the development of new antidepressants with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).

Sigma Receptor Ligands for Neurological Disorders

Studies on spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], revealed their high affinity for sigma(1) receptors, suggesting their potential use in treating neurological disorders and pain management (Maier & Wünsch, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. One study identified similar benzofuran-phenylmethanone compounds as inhibitors of SIRT1, a NAD(+)-dependent deacetylase .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, if it shows promise as a SIRT1 inhibitor, it could be studied further for potential therapeutic uses .

Properties

IUPAC Name

1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-24(16-20-15-22(25-29-20)18-6-2-1-3-7-18)10-12-26(13-11-24)17-21-14-19-8-4-5-9-23(19)28-21/h1-9,14-15,27H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERBDBWEOYRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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